2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione
Description
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is a halogenated derivative of dimedone (5,5-dimethylcyclohexane-1,3-dione), a cyclic 1,3-diketone widely used in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H10F2O2 |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H10F2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |
InChI Key |
FOIWCMADMHJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions to form 5,5-dimethyl-1,3-cyclohexanedione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Derivatives
2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione (CAS 21428-65-9)
- Molecular Weight : 297.97 g/mol vs. ~188.14 g/mol (estimated for difluoro derivative).
- Reactivity : The dibromo derivative is a strong electrophile, often used in halogenation reactions. In contrast, the difluoro derivative is expected to exhibit milder reactivity due to fluorine’s high electronegativity and smaller atomic size .
- Applications : Brominated derivatives are utilized in radical reactions, whereas fluorinated compounds are prioritized in medicinal chemistry for their metabolic stability .
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione
Hydrazone and Arylidene Derivatives
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- Physicochemical Properties: Molecular Weight: 262.28 g/mol Lipophilicity (XLOGP3): 2.56 Hydrogen Bond Acceptors/Donors: 4/1 .
- Biological Activity : Hydrazone derivatives exhibit antimicrobial and anticancer properties, with demonstrated activity against Gram-positive/-negative bacteria and MDA-MB-231 cell lines .
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione (CAS 28746-58-9)
Tautomeric and Substituent Effects
Dimedone derivatives often exhibit keto-enol tautomerism, influencing their reactivity. Fluorine’s electron-withdrawing effect in the difluoro derivative likely stabilizes the keto form, reducing enol content compared to non-halogenated analogs. This stabilization may enhance its suitability as a scaffold in coordination chemistry or enzyme inhibition .
Physicochemical Properties Comparison
Key Observations :
- Fluorination reduces molecular weight compared to bromination but increases lipophilicity relative to dimedone.
- The absence of H-bond donors in the difluoro derivative may limit solubility in polar solvents.
Biological Activity
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activity. This compound is characterized by the presence of fluorine substituents and a unique cyclohexane structure with two ketone groups. Its molecular formula is and it is being explored for various applications in medicinal chemistry and synthetic organic chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 1,3-cyclodiones with substituted phenols or alcohols in the presence of suitable catalysts. The reaction conditions often vary to optimize yield and purity.
Antituberculosis Activity
Recent studies have highlighted the compound's potential as an anti-tuberculosis agent. In particular, a series of substituted oxymethylene-cyclo-1,3-diones were synthesized and screened against Mycobacterium tuberculosis H37Rv. Among these compounds, derivatives of this compound demonstrated significant activity with minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL. Notably, the compounds did not exhibit cytotoxicity against human cell lines, indicating a favorable safety profile .
| Compound Name | Minimum Inhibitory Concentration (MIC) | Cytotoxicity |
|---|---|---|
| 2-(2-hydroxyphenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 1.25 μg/mL | None detected |
| 5,5-dimethyl-2-(2-trifluoromethylphenoxymethylene)cyclohexane-1,3-dione | 1.25 μg/mL | None detected |
| 2-(2,4-difluoro-phenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 5 μg/mL | None detected |
| 2-(2-bromophenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 10 μg/mL | None detected |
Molecular docking studies suggest that the most active derivatives target the InhA enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis in bacterial cell walls. This mechanism underscores the potential of these compounds as effective anti-tuberculosis agents by disrupting essential bacterial processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms appears to enhance its reactivity and interaction with biological targets. The SAR studies indicate that modifications in the substituents on the cyclohexane ring significantly influence both potency and selectivity against M. tuberculosis.
Case Studies
Several case studies have been conducted to evaluate the biological effects of various derivatives of this compound:
- Study on Antituberculosis Activity : A series of derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The study concluded that specific substitutions on the cyclohexane framework could lead to enhanced biological activity while maintaining low cytotoxicity .
- Analgesic Activity : Other derivatives have been assessed for analgesic properties in animal models. Some compounds exhibited significant analgesic effects compared to standard analgesics .
Q & A
Q. Optimization Table :
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (mol%) | 5–10% | ↑ Yield by 15–20% |
| Reaction Time | 12–24 hrs | Prolonged time → decomposition risk |
| Purification | Column chromatography | Purity >95% |
How is X-ray crystallography utilized to confirm the molecular structure of fluorinated cyclohexane diones?
Basic Research Question
X-ray crystallography resolves bond angles, torsion angles, and substituent orientations. For 2,2-difluoro derivatives:
- Key metrics : C–F bond lengths (~1.34 Å) and F–C–C angles (~113°) confirm fluorination .
- Data collection : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures), and diffraction data is collected at 100 K .
- Software tools : SHELX or APEX2 refine structures, with R-factors <0.05 indicating high accuracy .
What spectroscopic methods are recommended for characterizing the purity and structural integrity of this compound?
Basic Research Question
- NMR : <sup>19</sup>F NMR confirms fluorination (δ −120 to −140 ppm). <sup>1</sup>H NMR identifies methyl groups (δ 1.2–1.5 ppm) and ketone environments .
- IR spectroscopy : C=O stretches (~1750 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) validate functional groups .
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., dehalogenated species) .
How do electronic effects of fluorine substituents influence the reactivity of this compound in substitution reactions?
Advanced Research Question
Fluorine’s electronegativity alters electron density:
- Electrophilic substitution : Fluorine withdraws electron density, directing electrophiles to meta positions. Comparative studies with non-fluorinated analogs show 30% slower reaction rates .
- Nucleophilic attack : Enhanced ketone electrophilicity facilitates enolate formation. DFT calculations (B3LYP/6-31G*) correlate with experimental kinetic data .
Q. Methodological Approach :
- Use Hammett plots to quantify substituent effects.
- Compare activation energies via Arrhenius plots under varying solvents (DMF vs. THF) .
What methodological approaches are effective in resolving data contradictions between computational predictions and experimental results for this compound’s behavior?
Advanced Research Question
- Multi-scale modeling : Combine DFT (for electronic structure) with MD simulations (solvent effects) to reconcile discrepancies in reaction pathways .
- Sensitivity analysis : Identify variables (e.g., solvent polarity, temperature) causing divergence. For example, implicit solvent models may underestimate solvation effects .
- Experimental validation : Use <sup>13</sup>C kinetic isotope effects (KIE) to verify computational transition states .
In designing biological activity studies, what assay frameworks are suitable to evaluate the compound’s potential as an enzyme inhibitor?
Advanced Research Question
- Enzyme inhibition assays :
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic fluorinated structure .
- IC50 determination : Use fluorogenic substrates (e.g., resorufin-based probes) for real-time monitoring .
- Cell-based assays :
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Mechanistic studies : RNA-seq identifies downstream pathways affected by ketone-mediated redox stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
